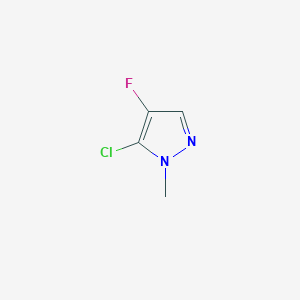

5-Chloro-4-fluoro-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClFN2 |

|---|---|

Molecular Weight |

134.54 g/mol |

IUPAC Name |

5-chloro-4-fluoro-1-methylpyrazole |

InChI |

InChI=1S/C4H4ClFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 |

InChI Key |

QSAUYBUVVRPINK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 4 Fluoro 1 Methyl 1h Pyrazole

Strategic Retrosynthesis and Precursor Identification for Halogenated Pyrazoles

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The application of this approach to 5-Chloro-4-fluoro-1-methyl-1H-pyrazole allows for the identification of key bond disconnections and strategic precursors.

Disconnection Approaches for 1H-Pyrazole Core Formation

The central feature of the target molecule is the 1-methyl-1H-pyrazole ring. A primary disconnection strategy involves breaking the two C-N bonds of the pyrazole (B372694) ring, which points to a classical synthesis from a 1,3-dicarbonyl compound or its equivalent and methylhydrazine. This approach simplifies the complex heterocyclic core into more accessible acyclic precursors.

Another key disconnection can be made at the N-CH₃ bond, suggesting a late-stage methylation of a pre-formed 4-fluoro-5-chloropyrazole. However, this can often lead to regioselectivity issues with methylation occurring at either N1 or N2. Therefore, the former approach using methylhydrazine is generally preferred for unambiguous synthesis of N1-methylated pyrazoles.

Identification of Accessible Starting Materials for Halogen Introduction on the Pyrazole Nucleus

Based on the disconnection of the pyrazole core, the synthesis would require a halogenated 1,3-dicarbonyl precursor. A plausible starting material would be a derivative of a β-ketoester, such as ethyl 2-fluoro-3-oxobutanoate, which already incorporates the necessary fluorine atom at the prospective C4 position of the pyrazole ring. The chlorine atom at the C5 position can be introduced either on the β-dicarbonyl precursor or, more commonly, after the formation of the pyrazole ring system.

Alternatively, a retrosynthetic approach can envision the pyrazole ring being constructed first, followed by sequential halogenation. In this case, 1-methyl-1H-pyrazole would be the initial building block. The introduction of the fluorine and chlorine atoms would then rely on regioselective halogenation reactions. For electrophilic aromatic substitution, the C4 position of the pyrazole ring is generally the most reactive. Therefore, a plausible route would involve the initial fluorination at C4, followed by chlorination at C5.

De Novo Synthesis Pathways for the Pyrazole Ring System

The construction of the pyrazole ring from acyclic precursors, known as de novo synthesis, is a fundamental strategy in heterocyclic chemistry. For this compound, two primary pathways are considered: cyclocondensation and [3+2] cycloaddition reactions.

Cyclocondensation Reactions Involving β-Diketones/β-Ketoesters and Hydrazines for Pyrazole Synthesis

The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the context of the target molecule, this would involve the reaction of a suitably fluorinated and chlorinated β-dicarbonyl compound with methylhydrazine.

A potential synthetic route could start with a fluorinated β-ketoester. The subsequent steps would involve the formation of the pyrazolone (B3327878) intermediate, followed by chlorination to yield the target compound. For instance, the reaction of ethyl 2-fluoroacetoacetate with methylhydrazine would yield 4-fluoro-1-methyl-1H-pyrazol-5(4H)-one. This intermediate can then be chlorinated at the C5 position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford this compound.

Table 1: Key Intermediates in Cyclocondensation Synthesis

| Intermediate | Structure | Role |

|---|---|---|

| Ethyl 2-fluoroacetoacetate | Fluorinated β-ketoester precursor | |

| Methylhydrazine | Source of the N1-methyl and N2 atoms |

[3+2] Cycloaddition Reactions and Their Regioselectivity in Pyrazole Formation

[3+2] Cycloaddition reactions offer another powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common strategy is the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or alkene (a dipolarophile). researchgate.net

To synthesize the target molecule via this route, a fluorinated and chlorinated dipolarophile would be required to react with a methyl-substituted nitrile imine precursor. The regioselectivity of the cycloaddition is a critical factor and is influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. While this method is synthetically valuable, achieving the specific substitution pattern of this compound can be challenging due to the need for highly specialized and potentially unstable starting materials.

Directed Halogenation Techniques at C-4 and C-5 Positions

An alternative to de novo ring synthesis is the direct functionalization of a pre-formed pyrazole ring. This approach relies on the inherent reactivity of the pyrazole nucleus and the development of regioselective halogenation methods.

For the synthesis of this compound, a plausible strategy would involve the sequential halogenation of 1-methyl-1H-pyrazole. The C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic attack. Therefore, the first step would be the introduction of the fluorine atom at the C4 position. This can be achieved using an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comresearchgate.net

Following the successful fluorination to obtain 4-fluoro-1-methyl-1H-pyrazole, the next step is the introduction of a chlorine atom at the C5 position. Direct chlorination of the 4-fluoropyrazole intermediate can be challenging due to the deactivating effect of the fluorine atom. However, methods for the directed chlorination of pyrazoles at the C5 position have been developed. This can sometimes be achieved under more forcing conditions or through lithiation at the C5 position followed by quenching with an electrophilic chlorine source like N-chlorosuccinimide (NCS).

Table 2: Reagents for Directed Halogenation

| Reagent | Formula | Application |

|---|---|---|

| Selectfluor® | C₇H₁₄B₂ClF₂N₂O₈ | Electrophilic fluorination at C4 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Electrophilic chlorination at C5 |

Regioselective Chlorination Strategies for 5-Chloro-pyrazole Precursors

The introduction of a chlorine atom at the C5 position of a pyrazole ring is a key step in synthesizing the target compound. Direct C-H halogenation is an effective method, often employing electrophilic chlorinating agents. beilstein-archives.org The choice of reagent and reaction conditions is crucial for achieving high regioselectivity, targeting the C5 position over the more electronically rich C4 position.

Commonly used reagents for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction mechanism typically involves an electrophilic aromatic substitution pathway. For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been developed as a metal-free protocol to afford 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org While this demonstrates halogenation at C4, the principles can be adapted. The regiochemical outcome is influenced by the existing substituents on the pyrazole ring, which direct the electrophile to the desired position. In some syntheses, a Vilsmeier-Haack type reaction on a precursor like 1-phenyl-3-methyl-5-pyrazolone using a mixture of phosphorus oxychloride and dimethylformamide can yield a 5-chloro-4-formyl pyrazole derivative, which serves as a precursor for more complex structures. researchgate.net

Table 1: Reagents for Regioselective Chlorination of Pyrazoles

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Room temperature, solvent like DMSO | beilstein-archives.org |

| Sulfuryl Chloride | SO₂Cl₂ | Varies, often low temperature | N/A |

| Phosphorus Oxychloride / DMF | POCl₃/DMF | Reflux | researchgate.net |

Regioselective Fluorination Strategies for 4-Fluoro-pyrazole Precursors, including Electrophilic Fluorination (e.g., using Selectfluor)

The regioselective introduction of a fluorine atom at the C4 position of the pyrazole ring is often accomplished via electrophilic fluorination. The C4 position is generally the most nucleophilic and thus the most susceptible to electrophilic attack. thieme-connect.de Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose due to its stability, ease of handling, and high reactivity. researchgate.netnih.gov

The direct fluorination of a pre-existing pyrazole ring with Selectfluor® typically occurs at the 4-position. thieme-connect.deresearchgate.net For example, the reaction of 3,5-disubstituted pyrazoles with Selectfluor® in a solvent like acetonitrile (B52724) provides the corresponding 4-fluoropyrazoles. rsc.org Yields for such reactions can range from moderate to good. researchgate.netrsc.org Microwave-assisted fluorination has been shown to accelerate this reaction, reducing reaction times from hours to minutes. researchgate.net The efficiency of this method allows for the late-stage fluorination of complex molecules. nih.gov

In some cases, over-fluorination can occur, leading to the formation of 4,4-difluoro-1H-pyrazole derivatives, especially when two equivalents of Selectfluor® are used. thieme-connect.de Therefore, careful control of stoichiometry is necessary to achieve mono-fluorination.

Table 2: Conditions for Electrophilic Fluorination of Pyrazoles with Selectfluor®

| Substrate Type | Conditions | Yield | Outcome | Reference |

|---|---|---|---|---|

| 1-Aryl-3,5-substituted pyrazoles | MeCN, Microwave (30 min) | up to 60% | 4-Fluorinated pyrazole | researchgate.net |

| 3,5-Diarylpyrazoles | MeCN, 1 equiv. Selectfluor® | Moderate | 4-Fluoropyrazole | thieme-connect.de |

| 3,5-Diarylpyrazoles | MeCN, 2 equiv. Selectfluor® | Improved | 4,4-Difluoropyrazole | thieme-connect.de |

| 3,5-Disubstituted pyrazoles | Acetonitrile | up to 67% | 4-Fluorinated pyrazole | rsc.org |

N-Methylation Strategies at the N-1 Position of the Pyrazole Ring

The final functionalization step is the introduction of a methyl group at the N-1 position of the dihalogenated pyrazole ring. N-alkylation of pyrazoles is a common transformation, but it presents a challenge of regioselectivity due to the presence of two reactive nitrogen atoms (N1 and N2).

Alkylation Conditions and Catalyst Selection for N-Methylation

N-methylation is typically achieved by treating the pyrazole with a methylating agent in the presence of a base. mdpi.com Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (B86663) (Me₂SO₄). nih.govdoi.org The choice of base and solvent system is critical for the reaction's success. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org

Alternative and often milder methods have also been developed. Phase-transfer catalysis offers a solvent-free approach to N-alkylation. researchgate.net The use of trichloroacetimidates as electrophiles under Brønsted acid catalysis provides another route to N-alkyl pyrazoles, avoiding the need for strong bases. mdpi.comsemanticscholar.org More environmentally benign reagents like dimethyl carbonate (DMC) have also been employed for N-methylation, sometimes without the need for a catalyst or solvent at elevated temperatures. researchgate.net

Table 3: Common Conditions for N-Methylation of Pyrazoles

| Methylating Agent | Base / Catalyst | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Methyl Iodide (MeI) | K₂CO₃ / NaH | DMF / DMSO | Standard, effective conditions | nih.govacs.org |

| Dimethyl Sulfate (Me₂SO₄) | None / Base | Acetonitrile | Can proceed without base, affects regioselectivity | doi.orgresearchgate.net |

| Dimethyl Carbonate (DMC) | None / TMEDA | None / Various | Green methylating agent | researchgate.net |

| Trichloroacetimidates | Camphorsulfonic acid (CSA) | 1,2-DCE | Brønsted acid-catalyzed, avoids strong base | mdpi.comsemanticscholar.org |

| α-Halomethylsilanes | KHMDS | DMSO | Used for high N1 selectivity | acs.orgnih.gov |

Control of Regioselectivity During N-Alkylation in Substituted Pyrazoles (e.g., N1 vs. N2 Isomerism)

Controlling the regioselectivity of N-alkylation to favor the N1 isomer over the N2 isomer is a persistent challenge in pyrazole chemistry. acs.org The outcome is governed by a combination of steric and electronic factors of both the pyrazole substrate and the alkylating agent.

Generally, the N1 position is less sterically hindered than the N2 position, which is adjacent to a substituent at C3. Therefore, bulky substituents on the pyrazole ring or the use of bulky alkylating agents tend to favor substitution at the N1 position. mdpi.comacs.org For instance, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole, the major product resulted from alkylation at the nitrogen adjacent to the less bulky phenyl group (N1). mdpi.com

Reaction conditions also play a significant role. The methylation of polyfluoroalkyl-substituted pyrazoles shows that basic conditions favor the formation of one isomer, while using dimethyl sulfate without a base leads predominantly to the other. doi.orgresearchgate.net A systematic study using a K₂CO₃-DMSO system demonstrated highly regioselective N1-alkylation for a range of 3-substituted pyrazoles, suggesting that steric hindrance is a key determining factor. acs.org Recently, a method using sterically bulky α-halomethylsilanes as masked methylating reagents has been developed, achieving excellent N1/N2 selectivity (from 92:8 to >99:1) for a variety of pyrazole substrates. acs.orgnih.gov

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly (sustainable) methodologies. For the synthesis of this compound, several modern techniques can be applied.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the electrophilic fluorination of pyrazoles with Selectfluor®, from several hours under conventional heating to just a few minutes. researchgate.net This not only accelerates the synthesis but can also improve yields and reduce side reactions.

Continuous flow chemistry offers advantages in safety, scalability, and control over reaction parameters. A telescoped two-step continuous flow process has been developed for the synthesis of 4-fluoropyrazole derivatives from diketone, fluorine gas, and hydrazine starting materials, highlighting a move towards more integrated and automated synthetic processes. tib.eu

In the context of sustainability, the use of greener reagents is paramount. As mentioned, dimethyl carbonate (DMC) is an environmentally benign alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. researchgate.net Furthermore, developing catalytic, metal-free reactions, such as the direct C-H halogenation of pyrazoles, reduces reliance on transition-metal catalysts and minimizes metallic waste. beilstein-archives.org These approaches represent the ongoing evolution of synthetic strategies toward more sustainable and efficient chemical production.

Metal-Catalyzed Synthesis and Green Solvents

The synthesis of halogenated pyrazoles has been significantly advanced by the use of metal catalysts, which can facilitate bond formations with high efficiency and selectivity. The integration of green solvents into these processes further enhances their appeal by reducing environmental impact.

Transition-metal catalysis, particularly with gold and copper, has been instrumental in the synthesis of fluorinated pyrazoles. For instance, a gold(I)-catalyzed tandem aminofluorination of alkynes using Selectfluor has been developed as a mild and efficient protocol for creating fluorinated pyrazoles. nih.govacs.org This method demonstrates broad substrate scope. Similarly, copper-mediated methods have been utilized for the synthesis of pyrazoles with other fluorine-containing substituents, such as trifluoromethyl groups. nih.gov While these methods are often indispensable, research has also explored transition-metal-catalyst-free approaches, which can be achieved by carefully controlling reaction conditions like temperature. nih.gov

| Catalyst/Solvent System | Reactants | Product Class | Key Advantage |

| Au(I) / Selectfluor | Alkynes, Hydrazines | Fluorinated Pyrazoles | Mild conditions, broad scope nih.govacs.org |

| Copper | 2-bromo-3,3,3-trifluoropropene, N-arylsydnones | 4-Trifluoromethyl Pyrazoles | Chemoselective synthesis nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | 1,3-Diketones, Methylhydrazine | N-Methylpyrazoles | Increased regioselectivity conicet.gov.ar |

| Ionic Liquids | α,β-alkynic hydrazones | Pyrazole Derivatives | Metal-catalyst-free potential nih.gov |

Microwave-Assisted and Photochemical Synthesis Pathways

Alternative energy sources like microwaves and light have opened new avenues for the synthesis of pyrazole derivatives, often leading to faster reactions, higher yields, and novel reaction pathways.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reaction mixtures. This technique has been successfully applied to the synthesis of various pyrazole structures, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. medicaljournalshouse.commedicaljournalshouse.com For example, the efficient synthesis of 5-aminopyrazol-4-yl ketones and other tetra-substituted pyrazoles has been demonstrated using microwave dielectric heating. mdpi.comnih.gov The methodology is also amenable to solvent-free conditions, further enhancing its green credentials, as shown in the synthesis of 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters. scielo.br

Photochemical synthesis employs light to initiate chemical reactions. "Photoclick chemistry" represents a powerful strategy for pyrazole synthesis, involving the photochemical generation of reactive nitrilimines from tetrazoles, which then undergo 1,3-dipolar cycloaddition with alkynes. sonar.ch Another innovative approach involves a photocatalyzed [3+2] cycloaddition where an aldehyde functions as a photoremovable directing group, enabling a regioselective route to pyrazoles under green-light irradiation. acs.org These methods provide access to complex pyrazole structures under mild conditions.

| Methodology | Precursors | Product Class | Key Features |

| Microwave-Assisted | β-Ketonitriles, Hydrazines | 5-Aminopyrazol-4-yl ketones | Rapid, efficient, high yield nih.gov |

| Microwave-Assisted | Ketene dithioacetals, Nucleophiles | Tetra-substituted pyrazoles | Ethanol solvent, 68-90% yields mdpi.com |

| Photochemical (Photoclick) | 2,5-Disubstituted tetrazoles, Alkynes | Substituted Pyrazoles | In situ generation of reactive intermediates sonar.ch |

| Photochemical (Photoredox) | α,β-Unsaturated aldehydes, Tetrazoles | Substituted Pyrazoles | Aldehyde as a photoremovable group acs.org |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology for chemical synthesis. It offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing.

The synthesis of fluorinated pyrazoles is particularly well-suited to flow chemistry. A modular, continuous flow "assembly line" approach has been developed for the rapid synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.govmit.edu This method allows for the safe handling of potentially hazardous intermediates, such as diazoalkanes, at elevated temperatures and enables catalyst-free cycloaddition reactions. nih.gov The assembly line can incorporate multiple modules to build molecular complexity sequentially, for example, by performing N-alkylation, arylation, or amidation on a pyrazole core. nih.gov

Specific applications include the continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives via selective direct fluorination of diketones with fluorine gas, followed by reaction with a hydrazine. tib.eu Multistep flow systems have also been designed to convert anilines into N-arylated pyrazoles through a four-step sequence involving diazotization and a metal-free reduction, avoiding the isolation of hazardous diazonium salt and hydrazine intermediates. nih.gov This end-to-end approach is highly efficient and enhances the safety and scalability of pyrazole synthesis.

| Flow Chemistry Approach | Starting Materials | Product Class | Key Advantages |

| Assembly Line Synthesis | Fluorinated amines, Alkynes | Highly substituted fluorinated pyrazoles | Modular, rapid, safe handling of intermediates nih.govmit.edu |

| Multistep Amine-Redox | Anilines, 1,3-Dicarbonyls | N-Arylated pyrazoles | Telescoped four-step synthesis, avoids isolating hazardous intermediates nih.gov |

| Direct Fluorination | Diketones, Fluorine gas, Hydrazines | 4-Fluoropyrazole derivatives | Telescoped two-step process tib.eu |

Chemical Reactivity, Derivatization, and Transformation Pathways of 5 Chloro 4 Fluoro 1 Methyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole nucleus is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, the regioselectivity of such reactions is highly dependent on the nature and position of existing substituents.

Reactivity Profiling at Unsubstituted C-3 Position

The C-3 position of the pyrazole ring in 5-Chloro-4-fluoro-1-methyl-1H-pyrazole is unsubstituted. In general, electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C-4 position due to the directing effects of the ring nitrogen atoms. The C-3 and C-5 positions are less nucleophilic. Specifically for 1,4,5-trisubstituted pyrazoles, the C-3 position is known to be significantly less reactive towards electrophiles. organic-chemistry.org

The electron-withdrawing nature of the chloro and fluoro substituents at the C-5 and C-4 positions, respectively, further deactivates the pyrazole ring towards electrophilic attack. Consequently, classical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions at the C-3 position of this compound are challenging and generally not observed under standard conditions. Functionalization at this position is more commonly achieved through alternative strategies such as lithiation followed by quenching with an electrophile, or through C-H activation methodologies under transition metal catalysis. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The electron-deficient nature of the pyrazole ring, enhanced by the presence of two halogen atoms, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group, in this case, either the chloride or fluoride (B91410) ion.

Comparative Reactivity Trends of Fluoro versus Chloro Substituents in SNAr Reactions

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Halogens, being electronegative, facilitate this step.

Generally, in SNAr reactions, fluoride is a significantly better leaving group than chloride. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. While the C-F bond is stronger than the C-Cl bond, the bond-breaking step is not rate-determining in most SNAr reactions. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the fluoride ion over the chloride ion at the C-5 position.

Amination, Alkoxylation, and Thiolation Reactions at C-4 and C-5

The halogenated positions of this compound are susceptible to substitution by various nucleophiles, including amines, alkoxides, and thiolates.

Amination: The reaction of 5-chloro-4-formylpyrazoles with primary alkylamines has been shown to proceed via a nucleophilic aromatic substitution pathway, suggesting that amination of this compound is a feasible transformation. digitellinc.com The reaction would likely proceed with the displacement of the more reactive fluoride at the C-4 position.

Alkoxylation: The substitution of a halogen on a pyrazole ring with an alkoxide, such as sodium methoxide, is a known transformation. For this compound, reaction with an alkoxide would be expected to yield the corresponding 4-alkoxy-5-chloro-1-methyl-1H-pyrazole as the major product due to the higher reactivity of the C-4 fluoro substituent.

Thiolation: Similarly, thiolate nucleophiles can displace the halogen atoms on the pyrazole ring. The reaction with a thiol, in the presence of a base, would lead to the formation of a thioether linkage. Again, the preferential site of attack would be the C-4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro and fluoro substituents on this compound can both participate in these reactions, with the chloro group being generally more reactive in oxidative addition steps with common palladium catalysts.

Palladium-Catalyzed C-C Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Stille)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. The Suzuki-Miyaura coupling of chloropyrazoles has been reported, indicating that the C-5 chloro group of this compound can serve as a handle for the introduction of aryl, heteroaryl, or vinyl groups. The reaction typically employs a palladium catalyst and a base.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 82 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 68 |

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organic halide. 5-Chloropyrazole-4-carbaldehydes have been successfully employed in Sonogashira-type cross-coupling reactions, where the chloro atom acts as the leaving group. nih.govresearchgate.net This demonstrates the feasibility of coupling alkynes at the C-5 position of this compound.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 85 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 78 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 72 |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This reaction is known for its high functional group tolerance and has been applied to the coupling of chloro-heterocycles. digitellinc.comnih.gov Therefore, the C-5 chloro group of this compound is a viable site for Negishi cross-coupling.

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 88 |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | Toluene | 76 |

| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃/XPhos | Dioxane | 81 |

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. While the chloro group at C-5 would be the expected reactive site, the reactivity of the C-4 fluoro position in certain contexts should not be disregarded, especially with specialized catalyst systems.

| Entry | Organostannane | Catalyst | Additive | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 79 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃/P(fur)₃ | - | THF | 85 |

| 3 | Trimethyl(ethynyl)stannane | PdCl₂(AsPh₃)₂ | - | Dioxane | 70 |

Copper-Mediated and Nickel-Catalyzed Cross-Couplings

The halogen substituents on the pyrazole ring are prime sites for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Both copper and nickel catalysts have proven effective for such transformations involving halo-heterocycles.

Copper-Mediated Couplings: Copper-catalyzed C-N coupling reactions are a viable method for the amination of 4-halopyrazoles, particularly with alkylamines that possess a β-hydrogen. nih.gov For this compound, the C5-Cl bond is expected to be more reactive than the C4-F bond under these conditions. Copper(I) iodide (CuI) is a common catalyst for these reactions, often used with a base like potassium carbonate or cesium carbonate. nih.govacs.org These reactions can be extended to form C-C bonds, such as in Sonogashira-type couplings with terminal alkynes. acs.org

Nickel-Catalyzed Couplings: Nickel catalysis offers a powerful alternative to palladium- and copper-based systems, especially for coupling reactions involving (hetero)aryl chlorides. researchgate.net The C5-Cl bond of this compound is a suitable handle for nickel-catalyzed aminations and arylations. The use of specialized phosphine (B1218219) ligands, such as the DalPhos family, has been shown to promote broad substrate scope in these transformations. researchgate.net Furthermore, nickel catalysts are capable of activating the more inert C-F bond, a process that typically proceeds through a metallacyclopropane intermediate. beilstein-journals.org This presents the possibility of selective or sequential functionalization at both the C4 and C5 positions by carefully selecting the catalyst and reaction conditions.

Below is a table of representative copper and nickel-catalyzed cross-coupling reactions applicable to halopyrazoles.

| Reaction Type | Halopyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|---|

| C-N Coupling (Amination) | 4-Iodo-1-tritylpyrazole | Alkylamine with β-H | CuI | K2CO3 | 4-Alkylaminopyrazole | nih.gov |

| C-N Coupling (Amination) | (Hetero)aryl Chloride | Aminopyrazole | Ni(0)/DalPhos | DBU/NaTFA | N-Arylpyrazole | researchgate.net |

| C-C Coupling (Arylation) | 2-Fluorobenzofuran | Arylboronic Acid | Ni(cod)2/PCy3 | K2CO3 | 2-Arylbenzofuran | beilstein-journals.org |

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

The formation of C-N and C-O bonds via cross-coupling is a cornerstone of modern synthetic chemistry, providing access to a wide range of functionalized molecules.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig reaction is a highly efficient method for the amination of aryl and heteroaryl halides. nih.gov This reaction is applicable to 4-halopyrazoles, with brominated and iodinated derivatives generally showing higher reactivity. researchgate.netrsc.org For this compound, the C5-Cl bond can serve as the electrophilic site. The success of these couplings often depends on the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand, such as tBuDavePhos or XPhos. nih.govrsc.org Reactions with amines lacking a β-hydrogen tend to give better yields due to the avoidance of β-hydride elimination from the palladium complex intermediate. nih.gov

Ullmann Condensation: The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. acs.org While historically requiring harsh conditions like high temperatures, modern protocols have been developed with improved substrate scope and milder conditions. A modified Ullmann coupling has been successfully applied to related 5-chloro-1-phenyl-1H-pyrazole derivatives to form C-N bonds with various aryl amines. researchgate.net This suggests that this compound could similarly be coupled with a range of nucleophiles, such as phenols and anilines, using a copper catalyst.

The following table summarizes conditions for C-N cross-coupling reactions on halopyrazole systems.

| Reaction Name | Halopyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Amine without β-H | Pd(dba)2 / tBuDavePhos | KOtBu | 4-Aminopyrazole | nih.gov |

| Buchwald-Hartwig | 4-Bromo-5-trifluoromethylpyrazole | Aniline | Pd(OAc)2 / JosiPhos CyPF-tBu | NaOtBu | 4-Arylaminopyrazole | rsc.org |

| Modified Ullmann | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Aryl Amine | Copper catalyst | - | N-Arylpyrazole derivative | researchgate.net |

Directed Lithiation and Subsequent Electrophilic Quenching Reactions on the Pyrazole Ring

Directed lithiation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.orgresearchgate.net The process involves deprotonation by a strong organolithium base, guided by a directing metalating group (DMG), to form a lithiated intermediate that can be trapped by an electrophile. semanticscholar.org

For this compound, two primary pathways for lithiation can be envisioned:

Halogen-Lithium Exchange: The C5-Cl bond is susceptible to halogen-lithium exchange upon treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. This is a well-established method for generating organolithium species from aryl halides. Research on the closely related N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole shows that it can be converted to a 5-lithiated intermediate, which then reacts with various electrophiles. nih.gov This demonstrates the feasibility of generating a nucleophilic center at the C5 position of the pyrazole ring.

Direct Deprotonation: The C3-H bond is the only available proton on the pyrazole ring. While DFT calculations on N-methylpyrazole indicate the C5 proton is the most acidic, the presence of electron-withdrawing fluorine and chlorine atoms at C4 and C5, respectively, would increase the acidity of the C3 proton. acs.org Under suitable conditions, direct deprotonation at C3 could occur, especially if a directing group were present or if halogen-lithium exchange is kinetically slower.

Once the lithiated intermediate is formed, it can be quenched with a wide array of electrophiles to install new functional groups. rsc.orgmdpi.com

The table below illustrates potential electrophilic quenching reactions following the lithiation of a pyrazole ring.

| Lithiation Method | Position | Electrophile (E+) | Product | Reference (Analogous) |

|---|---|---|---|---|

| Halogen-Lithium Exchange | C5 | Iodomethane (CH3I) | 5-Methyl-4-fluoro-1-methyl-1H-pyrazole | nih.govrsc.org |

| Halogen-Lithium Exchange | C5 | Benzaldehyde (PhCHO) | (4-Fluoro-1-methyl-1H-pyrazol-5-yl)(phenyl)methanol | nih.gov |

| Halogen-Lithium Exchange | C5 | Carbon Dioxide (CO2) | 4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acid | rsc.org |

| Direct Deprotonation | C3 | Trimethylsilyl chloride (TMSCl) | 5-Chloro-4-fluoro-1-methyl-3-(trimethylsilyl)-1H-pyrazole | znaturforsch.com |

Rearrangement Reactions and Pericyclic Processes Involving the Pyrazole Moiety

While less common than substitution reactions, the pyrazole ring and its derivatives can participate in rearrangement and pericyclic reactions, often under thermal or photochemical conditions. These transformations can lead to significant structural reorganization and the formation of complex polycyclic or spirocyclic systems.

One notable example is the thermal [1s, 5s] sigmatropic shift observed in fused pyrazole systems. acs.org In this process, an intramolecular 1,3-dipolar cycloaddition of a diazo intermediate with a pendant alkyne first forms a fused pyrazole, which then undergoes a sigmatropic rearrangement resulting in a ring contraction to form a spirocyclic pyrazole. acs.org

Prototropic rearrangements are also known to occur in pyrazole synthesis. For instance, during the 1,3-dipolar cycloaddition of diazo compounds with certain alkynes, the initially formed cycloadduct can rearrange via migration of a group followed by a prototropic shift to yield the final, stable pyrazole product. nih.govorientjchem.org Although specific examples involving this compound are not documented, its core structure could potentially be incorporated into systems designed to undergo such transformations for the synthesis of novel molecular architectures.

Oxidative and Reductive Transformations of this compound and its Derivatives

Oxidative Transformations: The pyrazole ring is generally stable to oxidation, but functionalization can be achieved under specific conditions. Electrooxidation represents a promising method for the functionalization of pyrazoles, potentially leading to C-H halogenation or other substitutions. mdpi.com The oxidation of pyrazole itself to 4-hydroxypyrazole has been observed in biological systems, mediated by cytochrome P-450, indicating that the C4 position can be susceptible to oxidation. nih.gov For this compound, oxidative conditions could potentially lead to reactions at the C3 position or the N-methyl group. Furthermore, oxidative N-N coupling of aminopyrazole derivatives is a known route to azo-pyrazoles, suggesting that if the chloro group at C5 were replaced by an amino group, further oxidative derivatization would be possible. mdpi.comrsc.orgumn.edu

Reductive Transformations: The halogen substituents on the pyrazole ring can be removed or transformed under reductive conditions. Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is a standard method for dehalogenation, with C-Cl bonds being more readily reduced than C-F bonds. This selectivity could allow for the removal of the chlorine at C5 while retaining the fluorine at C4. Electrochemical reduction is another method that has been used to transform functional groups on the pyrazole ring, such as the reduction of a nitro group to an amine. nih.gov Such a transformation on a nitrated derivative of the title compound could provide access to aminopyrazoles, which are valuable synthetic intermediates.

Computational and Theoretical Chemistry Investigations of 5 Chloro 4 Fluoro 1 Methyl 1h Pyrazole

Mechanistic Modeling of Synthetic and Transformation Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By modeling potential synthetic routes to 5-Chloro-4-fluoro-1-methyl-1H-pyrazole, such as the cyclocondensation of a hydrazine (B178648) with a suitably substituted 1,3-dicarbonyl compound followed by halogenation, researchers could map the entire reaction coordinate. This involves calculating the structures and energies of reactants, transition states, intermediates, and products.

Such modeling provides critical insights into the reaction's feasibility, kinetics (by calculating activation energy barriers), and thermodynamics. It can also explain the regioselectivity of certain reactions, for instance, why substituents are added to specific positions on the pyrazole (B372694) ring. While general mechanisms for pyrazole synthesis are well-documented, specific mechanistic modeling for the synthesis and transformation of this compound is not available in the reviewed scientific literature. mdpi.comgoogle.com

Potential Energy Surface (PES) Scans for Reaction Pathways

In a typical computational study, Potential Energy Surface (PES) scans would be employed to explore the energy landscape of reactions involving this compound. This technique involves systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) of the reacting system and calculating the corresponding single-point energy at each step.

The primary goal would be to identify low-energy paths leading from reactants to products, mapping out the energetic profile of potential chemical transformations. For instance, a PES scan could be used to investigate the mechanism of nucleophilic substitution at the C4 or C5 position, providing initial insights into the feasibility and preferred pathways of such reactions. The resulting data would allow researchers to identify local minima corresponding to stable intermediates and saddle points corresponding to transition states.

Transition State Elucidation and Reaction Barrier Calculations

Following the identification of potential reaction pathways via PES scans, more sophisticated computational methods would be used to locate the exact geometry of the transition state (TS)—the highest energy point along the reaction coordinate. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are commonly used for this purpose.

Once a transition state is located and confirmed (typically by frequency analysis showing a single imaginary frequency), the energy difference between the transition state and the reactants is calculated. This value represents the activation energy or reaction barrier. This data is crucial for predicting reaction kinetics, as a lower energy barrier corresponds to a faster reaction rate under given conditions. Such calculations would provide quantitative predictions about the reactivity of this compound in various chemical processes.

Solvation Effects Modeling via Implicit and Explicit Solvation Models

The behavior of a molecule can change dramatically in the presence of a solvent. To account for these effects, computational models incorporate the influence of the solvent either implicitly or explicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate how the solvent environment affects the energies of reactants, products, and transition states, thereby modifying the reaction's thermodynamic and kinetic profile.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method allows for the study of specific molecule-solvent interactions, such as hydrogen bonding. A hybrid approach, often called a microsolvation model, might involve including a few explicit solvent molecules in the first solvation shell while treating the bulk solvent implicitly.

For this compound, these models would be essential for understanding its solubility and reactivity in different media, which is critical for designing synthetic procedures and other applications.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior

Molecular Dynamics (MD) simulations would provide a dynamic picture of this compound over time. This technique involves solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements, vibrations, and interactions with its environment (e.g., solvent molecules) on a femtosecond timescale.

MD simulations could be used to explore the conformational flexibility of the molecule, such as the rotation of the methyl group. In solution, these simulations can reveal detailed information about the structure of the solvation shell, the average number of solvent molecules surrounding the solute (coordination number), and the dynamics of solvent exchange. This provides a microscopic understanding of how the compound behaves in a liquid phase, complementing the static picture provided by other quantum chemical calculations.

While the specific data for this compound is not currently available, the computational chemistry methodologies described provide a robust framework for its future investigation. Such studies would be invaluable for elucidating its fundamental chemical properties and predicting its behavior in complex chemical systems.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation of 5 Chloro 4 Fluoro 1 Methyl 1h Pyrazole and Its Reactants/products

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy offer a powerful, non-destructive means to probe the intricate structural details of "5-Chloro-4-fluoro-1-methyl-1H-pyrazole" and its derivatives. These techniques are crucial for understanding the molecule's behavior in complex mixtures and for identifying transient intermediates in chemical reactions.

One-dimensional NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, provides fundamental information about the molecular structure. Each nucleus within the molecule resonates at a specific frequency, known as the chemical shift, which is highly sensitive to its local electronic environment.

¹H NMR: Proton NMR is instrumental in identifying the number and types of hydrogen atoms present. For "this compound," the spectrum would reveal signals corresponding to the methyl protons and any protons on the pyrazole (B372694) ring, with their chemical shifts influenced by the adjacent chloro and fluoro substituents.

¹³C NMR: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazole ring and the methyl group are indicative of their hybridization and the electronic effects of the halogen substituents.

¹⁹F NMR: As fluorine is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for probing the fluorine atom's environment. The chemical shift of the fluorine in "this compound" provides direct information about the electronic nature of its position on the pyrazole ring.

¹⁵N NMR: Although ¹⁵N has a low natural abundance, isotopic labeling can be employed to acquire ¹⁵N NMR spectra. This technique is invaluable for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring, which is crucial for understanding its reactivity and coordination chemistry.

The following table summarizes hypothetical chemical shift ranges for "this compound" based on general principles for similar heterocyclic compounds. Actual values would require experimental determination.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | N-CH₃ | 3.5 - 4.5 |

| ¹H | Pyrazole-H (if present) | 7.0 - 8.5 |

| ¹³C | N-CH₃ | 30 - 40 |

| ¹³C | C-Cl | 120 - 140 |

| ¹³C | C-F | 140 - 160 (with C-F coupling) |

| ¹³C | Other Pyrazole Carbons | 110 - 150 |

| ¹⁹F | C-F | -100 to -150 (relative to CFCl₃) |

| ¹⁵N | Pyrazole Nitrogens | -150 to -50 (relative to CH₃NO₂) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and for determining the connectivity and spatial relationships between atoms, which is particularly useful for complex molecules and reaction intermediates.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, revealing which protons are neighbors in the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining stereochemistry and conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached heteronuclei, such as ¹³C or ¹⁵N.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and heteronuclei (typically 2-3 bonds away), which is invaluable for piecing together the complete molecular framework.

For a substituted pyrazole, these techniques would allow for the definitive assignment of the methyl group to a specific nitrogen atom and confirm the positions of the chloro and fluoro substituents on the pyrazole ring.

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or chemical exchange. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that provide information about the energy barriers of these processes. ox.ac.uk For "this compound," VT-NMR could be used to study the rotation of the methyl group or potential tautomeric equilibria if applicable to its reaction products. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This information is crucial for determining the elemental composition of the parent compound and its fragments, which is essential for structural elucidation and for confirming the identity of reaction products and intermediates.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov It typically produces protonated molecules ([M+H]⁺) or other adducts, allowing for the determination of the molecular weight with minimal fragmentation. nih.gov

Electron Impact (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This leads to extensive fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound. The fragmentation pattern provides valuable information about the molecule's structure.

The exact mass measurement from HRMS allows for the unambiguous determination of the elemental formula of "this compound" and its reaction products, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides detailed structural information and helps to elucidate fragmentation pathways. By analyzing the fragmentation pattern of "this compound," one can infer the connectivity of the atoms and the relative stability of different parts of the molecule.

A hypothetical fragmentation pathway for "this compound" might involve the initial loss of a chlorine atom, a fluorine atom, or the methyl group, followed by further fragmentation of the pyrazole ring. The exact fragmentation will depend on the ionization method and the collision energy used.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods provide a unique "vibrational fingerprint" that is invaluable for structural confirmation and for real-time monitoring of chemical reactions.

Each bond and functional group in the molecule vibrates at a specific frequency when it absorbs infrared radiation. The resulting spectrum displays absorption bands corresponding to these vibrations, such as stretching and bending modes. The key functional groups of this compound and their expected characteristic vibrational frequencies, based on data from similar halogenated and N-methylated pyrazoles, are outlined below. rdd.edu.iqderpharmachemica.comnih.govlibretexts.org

In the context of reaction monitoring, IR or Raman spectroscopy can be used to track the progress of a synthesis in real time. For instance, in a reaction where the chlorine or fluorine atom is substituted, the disappearance of the corresponding C-Cl or C-F vibrational band and the appearance of new bands associated with the incoming functional group can be monitored quantitatively. This allows for precise determination of reaction kinetics and endpoints without the need for sample extraction and offline analysis.

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (pyrazole ring) | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (N-methyl) | Stretching | 3000 - 2850 | Medium |

| C=C / C=N (pyrazole ring) | Stretching | 1600 - 1400 | Medium to Strong |

| C-F | Stretching | 1400 - 1000 | Strong |

| C-Cl | Stretching | 850 - 550 | Strong |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, the principles of the analysis can be demonstrated using data from a closely related compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . This example serves to illustrate the type of detailed structural information that would be obtained from an XRD analysis of the target compound.

An XRD experiment would precisely measure the coordinates of each atom in the crystal's unit cell. From these coordinates, exact intramolecular distances and angles can be calculated, revealing the molecule's conformation. For this compound, this analysis would confirm the planarity of the pyrazole ring and provide precise lengths for the key C-Cl and C-F bonds, which are influenced by their electronic environment on the aromatic ring.

The following tables present the kind of data that would be generated, using the illustrative example of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Table 2: Illustrative Bond Lengths from a Related Pyrazole Structure

| Bond | Length (Å) |

|---|---|

| Cl-C5 | 1.715 |

| N1-N2 | 1.365 |

| N1-C5 | 1.332 |

| N2-C3 | 1.348 |

| C3-C4 | 1.411 |

| C4-C5 | 1.385 |

Data derived from the crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde for illustrative purposes.

Table 3: Illustrative Bond Angles from a Related Pyrazole Structure

| Atoms (Angle) | Angle (°) |

|---|---|

| N2-N1-C5 | 108.9 |

| N1-N2-C3 | 111.8 |

| N2-C3-C4 | 107.0 |

| C3-C4-C5 | 105.2 |

| N1-C5-C4 | 107.1 |

| Cl-C5-N1 | 120.3 |

Data derived from the crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde for illustrative purposes.

Torsional angles would further define the three-dimensional shape, particularly the orientation of the N-methyl group relative to the pyrazole ring, which is expected to be nearly coplanar.

Beyond individual molecular geometry, XRD reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. researchgate.netmdpi.com For this compound, the analysis would focus on identifying non-covalent interactions involving the chlorine and fluorine atoms.

Halogen bonds (C-Cl···N or C-F···N) or other short contacts between the halogen atoms and electron-rich regions of neighboring molecules could play a significant role in dictating the crystal packing motif. mdpi.com Additionally, weak C-H···N or C-H···F hydrogen bonds might be present, connecting the methyl or ring hydrogens to nitrogen or fluorine atoms on adjacent molecules. These interactions collectively determine the material's solid-state properties, such as its melting point and density. For example, in the crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, short Cl···N contacts and weak C-H···O interactions are observed, which link the molecules into a stable, ordered arrangement.

Table 4: Illustrative Intermolecular Interactions from a Related Pyrazole Structure

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Significance |

|---|---|---|---|

| Halogen Contact | Cl···N | 3.046 | Dictates molecular stacking |

| Weak Hydrogen Bond | C-H···O | 3.220 | Links molecules into chains |

Data derived from the crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde for illustrative purposes.

Role of 5 Chloro 4 Fluoro 1 Methyl 1h Pyrazole in Advanced Organic Synthesis and Materials Science

Development of Divergent Synthetic Strategies for Highly Functionalized Pyrazole (B372694) Derivatives

The synthesis of highly functionalized pyrazole derivatives is a central theme in contemporary organic chemistry. The presence of both a chloro and a fluoro substituent on the pyrazole ring of 5-Chloro-4-fluoro-1-methyl-1H-pyrazole offers a unique platform for divergent synthesis. The chlorine atom at the 5-position can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.

For instance, the reactivity of similar 5-chloropyrazole derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been extensively studied. This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems through condensation and cyclization reactions. researchgate.net Its aldehyde group can be transformed into numerous other functional groups, while the chloro substituent provides a handle for further diversification.

The synthesis of the core structure of this compound itself can be envisioned through several synthetic routes. A plausible approach involves the cyclization of a suitably substituted hydrazine (B178648) with a 1,3-dicarbonyl compound, followed by halogenation. For example, the synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid has been reported, which could potentially serve as a precursor. prepchem.comprepchem.com Subsequent fluorination at the 4-position would yield the target compound. Late-stage fluorination of pyrazoles using electrophilic fluorinating agents like Selectfluor® has also been demonstrated for related systems. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-4-fluoro-1-methyl-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-4-fluoro-1-methyl-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-4-fluoro-1-methyl-1H-pyrazole |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | 5-Alkoxy/Thioalkoxy-4-fluoro-1-methyl-1H-pyrazole |

Utilization as a Precursor in the Assembly of Complex Heterocyclic Architectures for Chemical Libraries

The structural features of this compound make it an attractive starting material for the construction of diverse chemical libraries for high-throughput screening. The orthogonal reactivity of the chloro and fluoro substituents, along with the potential for functionalization at other positions, allows for the rapid generation of a multitude of distinct molecular scaffolds.

The chloro group at the 5-position is a key functional handle for building more complex heterocyclic systems. For example, reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with various binucleophiles has been shown to produce fused heterocyclic systems. researchgate.net Similarly, this compound could be converted to a corresponding carboxylic acid or aldehyde, which can then be used in multicomponent reactions to assemble complex polycyclic structures. Multicomponent reactions are highly efficient for generating molecular diversity and are a cornerstone of modern library synthesis. nih.gov

The pyrazole ring itself can act as a directing group or a reactive component in various cycloaddition reactions. The electron-withdrawing nature of the fluoro and chloro substituents can influence the reactivity of the pyrazole core, potentially enabling novel transformations for the synthesis of fused pyrazole derivatives.

Investigation as a Core Scaffold for Ligand Design in Catalysis

The design of novel ligands is crucial for the development of new and efficient catalytic systems. Pyrazole-based ligands have found widespread applications in coordination chemistry and catalysis due to their strong coordination ability with a variety of metal centers. The nitrogen atoms of the pyrazole ring can act as excellent donors, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complexes.

While there is no specific literature on the use of this compound as a ligand scaffold, its potential can be extrapolated. The chloro group at the 5-position could be displaced by a coordinating group, or the entire pyrazole unit could be incorporated into a larger multidentate ligand framework. The fluorine atom at the 4-position can influence the electron density of the pyrazole ring, thereby modulating the donor properties of the nitrogen atoms and, consequently, the catalytic activity of the corresponding metal complex. This fine-tuning of electronic properties is a key strategy in modern ligand design.

Exploration of its Derivatives in the Design of Novel Organic Materials (e.g., precursors for dyes, functional polymers)

The unique combination of a pyrazole core with halogen substituents in this compound suggests potential applications in materials science. Pyrazole derivatives have been investigated for their use in various organic materials, including organic light-emitting diodes (OLEDs), dyes, and functional polymers.

The electronic properties of the pyrazole ring can be tailored through substitution, making it a promising building block for chromophores and fluorophores. The introduction of a fluorine atom can enhance properties such as thermal stability and photostability, which are desirable for many material applications. Derivatives of this compound could be synthesized to possess specific absorption and emission characteristics, making them suitable for use as organic dyes.

Furthermore, functionalized pyrazoles can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored optical, electronic, or thermal properties. The reactivity of the chloro group in this compound provides a convenient point of attachment for polymerization or for grafting onto existing polymer chains. For example, the synthesis of novel pyran-linked phthalazinone-pyrazole hybrids has demonstrated the utility of pyrazole carbaldehydes in creating complex molecules with potential applications in materials and medicinal chemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.